molecular formula C13H13N3O4S B1415425 5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester CAS No. 2197055-46-0

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B1415425
CAS No.: 2197055-46-0
M. Wt: 307.33 g/mol
InChI Key: BPYSVVYXRZZXBU-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester is a complex organic compound characterized by its thiazole ring structure, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the condensation of 3-nitroaniline with ethyl chloroformate in the presence of a thiazole precursor. The reaction conditions often require heating and the use of a strong base to facilitate the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives or carboxylic acids.

  • Reduction: Production of amino derivatives or alcohols.

  • Substitution: Generation of substituted thiazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, 5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester can be used as a probe to study enzyme activities and metabolic pathways. Its interaction with biological macromolecules can provide insights into cellular processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it a candidate for targeting specific biological targets, such as enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would vary based on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole compounds with different substituents.

  • Nitrophenyl derivatives: Compounds containing nitrophenyl groups in various positions.

  • Carboxylic acid esters: Other esters with different acid and alcohol components.

Uniqueness: 5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester is unique due to its specific combination of functional groups and structural features. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it valuable in various applications.

Biological Activity

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester is a compound characterized by its thiazole ring structure and the presence of a nitrophenyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H13N3O4S
  • Molecular Weight : 307.33 g/mol
  • CAS Number : 2197055-46-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can modify cellular components. This compound may inhibit specific enzymes or receptors, modulating various biological pathways.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated:

  • Inhibition of Tubulin Polymerization : This mechanism leads to cell cycle arrest in the G2/M phase, which is critical for cancer therapy .
  • Pro-apoptotic Effects : Some derivatives have been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax, enhancing apoptosis in cancer cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Thiazole derivatives have been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various models, indicating their role in managing inflammatory diseases .

Case Studies

  • Study on Anticancer Activity :
    • A derivative of thiazole was tested against several cancer cell lines (A549, MCF-7, HCT-116). The compound exhibited IC50 values ranging from 1.48 µM to 6.38 µM, demonstrating potent cytotoxicity against these cells .
    • Mechanistic studies revealed that these compounds could block cell cycle progression and induce apoptosis through specific signaling pathways.
  • Study on Anti-inflammatory Effects :
    • In vitro assays showed that thiazole derivatives significantly reduced LPS-induced TNF-alpha release in macrophages. The inhibition was quantified at over 97% at certain concentrations, indicating strong anti-inflammatory potential .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

Compound NameAnticancer ActivityAnti-inflammatory ActivityIC50 (µM)
This compoundHighModerate1.48 - 6.38
Thiazole Derivative AModerateHigh0.283
Thiazole Derivative BHighLow>50

Properties

IUPAC Name

ethyl 5-methyl-2-(3-nitroanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-3-20-12(17)11-8(2)21-13(15-11)14-9-5-4-6-10(7-9)16(18)19/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYSVVYXRZZXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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